Lenapenem hydrochloride hydrate

Vue d'ensemble

Description

Lenapenem hydrochloride hydrate, also known as BO-2727 or L-739428, is a small molecular drug . It is primarily used for the treatment of bacterial infections . As of now, it is in Phase 2 of clinical trials .

Synthesis Analysis

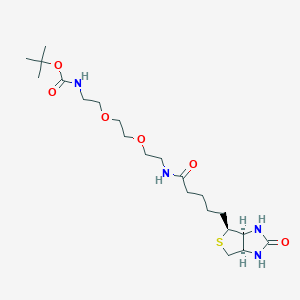

The synthesis of Lenapenem involves several steps. One method involves the condensation of (2S,4R)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)pyrrolidine-2-carbaldehyde with ethyl acetate using butyllithium and hexa-methyldisilazane in THF . Another method involves the reaction of 3-(benzyloxy)propionic acid with 4®-isopropyl-1,3-thiazolidine-2-thione in the presence of 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride and DMAP .Molecular Structure Analysis

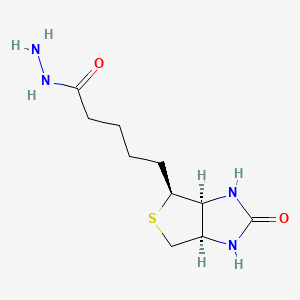

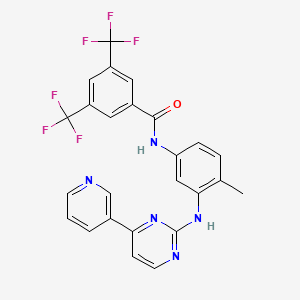

The molecular formula of Lenapenem hydrochloride hydrate is C18H30ClN3O5S . The analysis of its molecular structure can be done using various techniques such as X-ray diffraction, spectroscopic methods (ssNMR, FT-IR, Raman spectroscopy), thermal methods (DSC, TGA), gravimetric methods (dynamic vapour sorption), and computational methods (molecular mechanics, Quantum Mechanics, molecular dynamics) .Chemical Reactions Analysis

The chemical reactions involving Lenapenem hydrochloride hydrate can be analyzed using a variety of methods. These include X-ray diffraction, spectroscopic methods (ssNMR, FT-IR, Raman spectroscopy), thermal methods (DSC, TGA), gravimetric methods (dynamic vapour sorption), and computational methods (molecular mechanics, Quantum Mechanics, molecular dynamics) .Physical And Chemical Properties Analysis

The physical and chemical properties of Lenapenem hydrochloride hydrate can be analyzed using a variety of methods. These include X-ray diffraction, spectroscopic methods (ssNMR, FT-IR, Raman spectroscopy), thermal methods (DSC, TGA), gravimetric methods (dynamic vapour sorption), and computational methods (molecular mechanics, Quantum Mechanics, molecular dynamics) .Applications De Recherche Scientifique

Antibacterial Activity

Lenapenem hydrochloride hydrate, a broad-spectrum carbapenem antibiotic, exhibits bactericidal activity. It binds to penicillin-binding proteins on bacterial cell walls, inhibiting peptidoglycan synthesis, crucial for bacterial cell wall integrity. This action weakens bacterial cell walls, leading to cell death in various Gram-positive and Gram-negative aerobic and anaerobic pathogens (Definitions, 2020).

Carbapenem Class Characteristics

As part of the carbapenem class, lenapenem is characterized by its β-lactam ring, distinct from penicillins and cephalosporins. It belongs to a group with ultra-broad spectrum antimicrobial activity and stability against most clinically relevant β-lactamases. This class differentiates itself from other β-lactam antibiotics due to its extensive antimicrobial spectrum and efficacy in treating severe infections (Nicoletti, Russo & Bonfiglio, 2002).

Pharmacokinetics and Stability

Lenapenem displays properties like prolonged half-life and relative stability against the enzyme dehydropeptidase-1. Structural modifications in carbapenems, including lenapenem, have led to varying antimicrobial properties and pharmacokinetics, impacting their clinical application and dosage regimens (Mouton, Touw, Horrevorts & Vinks, 2000).

Comparative Efficacy

In a study comparing lenampicillin hydrochloride and amoxicillin in treating acute bacterial infections, lenampicillin (a related compound to lenapenem) demonstrated similar efficacy and bacterial eradication rates to amoxicillin, underscoring the effectiveness of this class of compounds in clinical settings (Shan Xiao-mei, 2005).

Molecular Dynamics and Thermodynamics

The solubility and thermodynamic properties of lenapenem in various solutions are crucial for understanding its delivery and crystallization in pharmaceutical processes. This knowledge aids in the design of effective drug formulations (Li, Si, Yan & Zhang, 2021).

Propriétés

IUPAC Name |

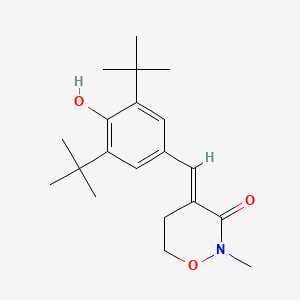

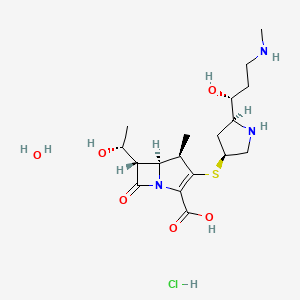

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O5S.ClH.H2O/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3;;/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26);1H;1H2/t8-,9-,10+,11+,12-,13-,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSICOGCVDQJPU-HCRFUVGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

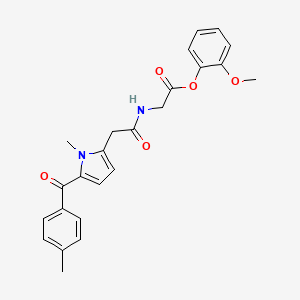

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lenapenem hydrochloride hydrate | |

CAS RN |

149882-71-3 | |

| Record name | BO 2727 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149882713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENAPENEM HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0450C4END | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

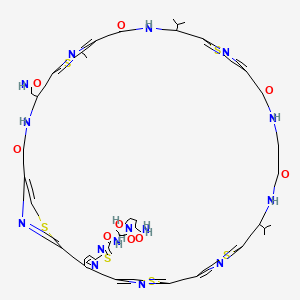

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

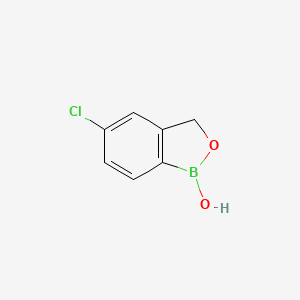

![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)